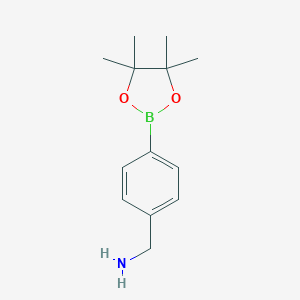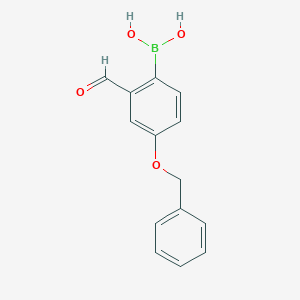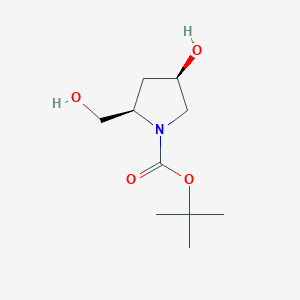
3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
説明
“3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one” is a chemical compound with the molecular formula C10H14N2O . It has a molecular weight of 178.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O/c1-6-9-7(12-11-6)4-10(2,3)5-8(9)13/h4-5H2,1-3H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.科学的研究の応用
Antiviral Research
This compound has been utilized in the design of novel classes of SARS-CoV-2 main protease (Mpro) inhibitors . Researchers have employed computer-aided design, molecular docking, and molecular dynamics simulation to select compounds for synthesis and evaluation. Two hits with IC50 values below 60 μM were found, with the best result being 27.31 μM for a racemic amide .
Pain Management
In the field of anesthesiology, derivatives of this compound have been investigated as novel opioid receptor agonists . These derivatives have shown to produce antinociception with less gastrointestinal dysfunction compared to morphine, making them potential candidates for pain management without the common side effects of opioids .
作用機序
Target of Action
The primary targets of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one are the μ-opioid, δ-opioid, and κ-opioid receptors . These receptors are part of the opioid receptor family, which plays a crucial role in pain perception and analgesia .
Mode of Action
This compound interacts with its targets by acting as a full agonist . It elicits robust effects in μ-opioid, δ-opioid, and κ-opioid receptor-expressing cells . The compound’s interaction with these receptors results in the recruitment of β-arrestin-2 , a protein that regulates receptor signaling and internalization.
Biochemical Pathways
The activation of opioid receptors by 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one leads to a decrease in cyclic adenosine monophosphate (cAMP) levels . This, in turn, affects various downstream pathways, including the regulation of ion channels and the release of neurotransmitters, ultimately leading to analgesic effects .
Result of Action
The activation of opioid receptors by 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one results in antinociception, or pain relief . Interestingly, this compound causes less gastrointestinal dysfunction than morphine, a commonly used opioid . It also provides better antinociception in mechanical pain hypersensitivity and cancer-induced pain than morphine at equi-antinociceptive doses .
特性
IUPAC Name |
3,6,6-trimethyl-5,7-dihydro-2H-indazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-6-9-7(12-11-6)4-10(2,3)5-8(9)13/h4-5H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTQHXKWSUVNNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)CC(CC2=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365441 | |
| Record name | 3,6,6-TRIMETHYL-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | |
CAS RN |
16315-16-5 | |
| Record name | 3,6,6-TRIMETHYL-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one interact with opioid receptors and what are the downstream effects?
A1: 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one acts as a full agonist at μ-opioid, δ-opioid, and κ-opioid receptors. [] This means it binds to these receptors and activates them, leading to downstream effects such as inhibition of cyclic adenosine monophosphate (cAMP) production and recruitment of β-arrestin-2. [] These signaling events ultimately contribute to the compound's analgesic effects.
Q2: How does the structure of 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one compare to morphine in terms of its effects on gastrointestinal function?
A2: While both 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one and morphine provide pain relief, preclinical studies indicate that 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one may cause less gastrointestinal dysfunction compared to morphine at similar analgesic doses. [] This suggests the compound might offer a more favorable side effect profile.
Q3: Have there been any computational studies on the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold?
A3: Yes, computational studies using methods like AM1, Hartree-Fock, and Density Functional Theory (DFT) have been employed to investigate the tautomeric preferences of the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold. [] These studies aim to understand the most stable forms of these molecules, which is crucial for drug design and understanding their interactions with biological targets.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B111821.png)

![(3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid](/img/structure/B111853.png)
![(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111854.png)
![(3aR,4S,9bS)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111856.png)
![(3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111857.png)
![(3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B111859.png)
![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111864.png)
![(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111871.png)
